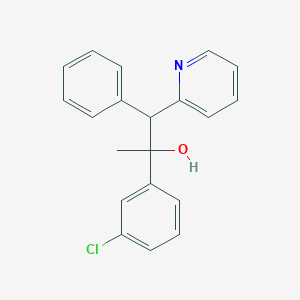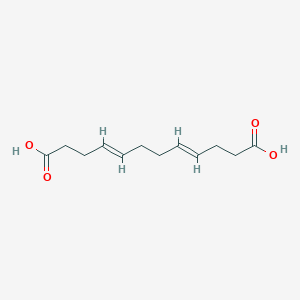
Dodeca-4,8-dienedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodeca-4,8-dienedioic acid, also known as cyclomaltododeca-4,8-dienedioic acid (CMDDA), is a cyclic carbohydrate derivative that has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields.
Wirkmechanismus
The mechanism of action of CMDDA is not fully understood, but it is believed to be related to its unique chemical structure. CMDDA contains two unsaturated double bonds that can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent adducts. This property makes CMDDA a potential candidate for drug delivery and enzyme-catalyzed reactions.
Biochemische Und Physiologische Effekte
CMDDA has been shown to have low toxicity and is generally considered safe for consumption. Studies have demonstrated that CMDDA can improve the solubility and bioavailability of poorly soluble drugs, enhance the stability of enzymes, and reduce the immunogenicity of proteins. CMDDA has also been shown to have antioxidant and anti-inflammatory properties, which may have potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CMDDA in lab experiments is its ability to enhance the solubility and bioavailability of poorly soluble drugs, which can improve the accuracy and reproducibility of the results. CMDDA is also relatively easy to synthesize and can be obtained in high purity. However, one of the limitations of using CMDDA is its potential to form covalent adducts with other molecules, which can complicate the interpretation of the results.
Zukünftige Richtungen
There are several future directions for research on CMDDA. One potential direction is the development of new synthesis methods that can improve the yield and purity of CMDDA. Another direction is the exploration of new applications of CMDDA in drug delivery, food industry, and biotechnology. Additionally, further studies are needed to elucidate the mechanism of action of CMDDA and its potential therapeutic applications.
Conclusion:
In conclusion, CMDDA is a cyclic carbohydrate derivative that has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of CMDDA have been discussed in this paper. Further research is needed to fully understand the potential of CMDDA and its applications in various fields.
Synthesemethoden
CMDDA can be synthesized using a variety of methods, including cyclization of maltodextrins, oxidation of cyclomaltohexaose, and enzymatic conversion of cyclomaltohexaose. The most commonly used method involves the cyclization of maltodextrins using a suitable cyclizing agent such as sodium hydroxide or hydrochloric acid. The resulting product is then oxidized to form CMDDA.
Wissenschaftliche Forschungsanwendungen
CMDDA has been extensively studied for its potential applications in various fields, including drug delivery, food industry, and biotechnology. In drug delivery, CMDDA has been shown to enhance the solubility and bioavailability of poorly soluble drugs. In the food industry, CMDDA can be used as a functional additive to improve the texture, stability, and sensory properties of food products. In biotechnology, CMDDA has been used as a substrate for enzyme-catalyzed reactions and as a chiral building block for the synthesis of novel compounds.
Eigenschaften
CAS-Nummer |
14277-14-6 |
|---|---|
Produktname |
Dodeca-4,8-dienedioic acid |
Molekularformel |
C12H18O4 |
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
(4E,8E)-dodeca-4,8-dienedioic acid |
InChI |
InChI=1S/C12H18O4/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16/h3-6H,1-2,7-10H2,(H,13,14)(H,15,16)/b5-3+,6-4+ |
InChI-Schlüssel |
WPSFKKQQTBEENR-UHFFFAOYSA-N |
Isomerische SMILES |
C(/C=C/CCC(=O)O)C/C=C/CCC(=O)O |
SMILES |
C(CC=CCCC(=O)O)C=CCCC(=O)O |
Kanonische SMILES |
C(CC=CCCC(=O)O)C=CCCC(=O)O |
Andere CAS-Nummern |
14277-14-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



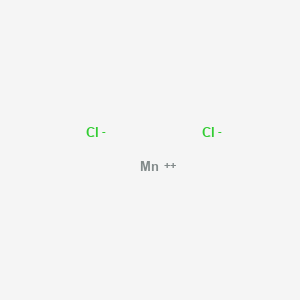



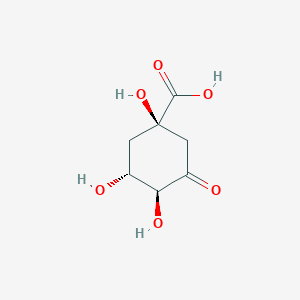
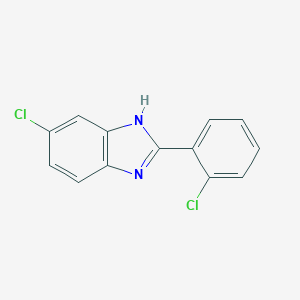
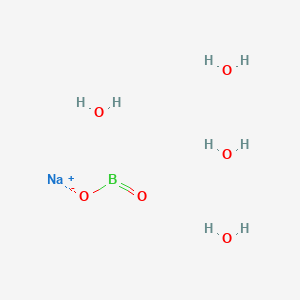
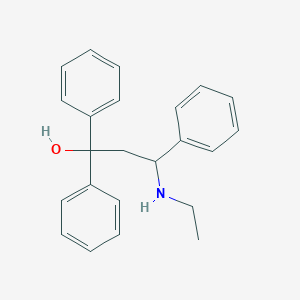
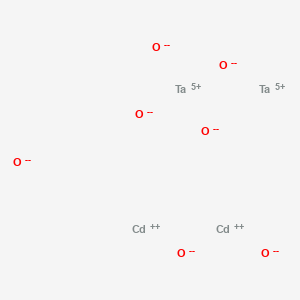
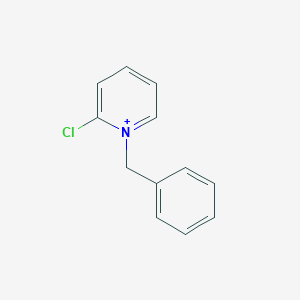
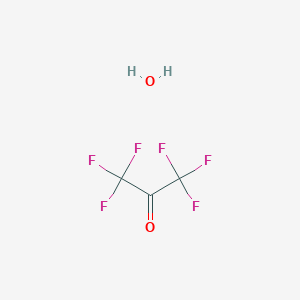
![1-[(4-Ethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B76327.png)
